molecular formula C5H9NO2 B13519102 (1R,2S)-Methyl 2-aminocyclopropanecarboxylate

(1R,2S)-Methyl 2-aminocyclopropanecarboxylate

Cat. No.: B13519102
M. Wt: 115.13 g/mol
InChI Key: ZTWACLWQXXTXCO-DMTCNVIQSA-N
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Description

(1R,2S)-Methyl 2-aminocyclopropanecarboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of cyclopropane, featuring an amino group and a carboxylate ester group. The stereochemistry of this compound, denoted by (1R,2S), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Methyl 2-aminocyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropane ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is often followed by purification steps such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Methyl 2-aminocyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

(1R,2S)-Methyl 2-aminocyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-Methyl 2-aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Aminocyclopropanecarboxylic acid
  • Ethyl (1R,2S)-2-aminocyclopropanecarboxylate

Uniqueness

(1R,2S)-Methyl 2-aminocyclopropanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its methyl ester group, in particular, influences its solubility and interaction with biological systems.

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various fields of research and industry

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl (1R,2S)-2-aminocyclopropane-1-carboxylate

InChI

InChI=1S/C5H9NO2/c1-8-5(7)3-2-4(3)6/h3-4H,2,6H2,1H3/t3-,4+/m1/s1

InChI Key

ZTWACLWQXXTXCO-DMTCNVIQSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1N

Canonical SMILES

COC(=O)C1CC1N

Origin of Product

United States

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